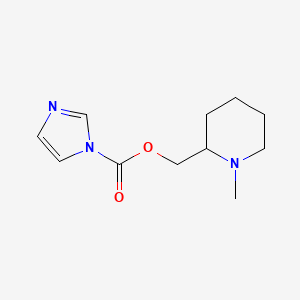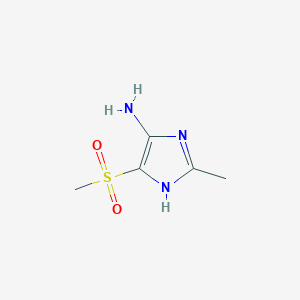
2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine is a synthetic organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes a methyl group at the 2-position, a methylsulfonyl group at the 4-position, and an amine group at the 5-position of the imidazole ring. These functional groups confer specific chemical properties and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base like sodium hydride.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. For example, the sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(methylsulfonyl)imidazole: Lacks the amine group, which may affect its reactivity and biological activity.
4-(Methylsulfonyl)-1H-imidazole-5-amine: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness
2-Methyl-4-(methylsulfonyl)-1H-imidazol-5-amine is unique due to the presence of both the methyl and methylsulfonyl groups, along with the amine group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H9N3O2S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-methyl-5-methylsulfonyl-1H-imidazol-4-amine |
InChI |
InChI=1S/C5H9N3O2S/c1-3-7-4(6)5(8-3)11(2,9)10/h6H2,1-2H3,(H,7,8) |
InChI Key |
KRPAJRDTTUVPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


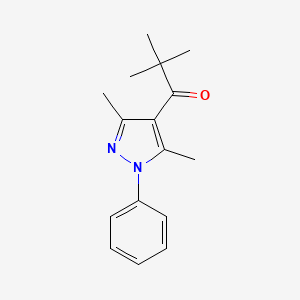
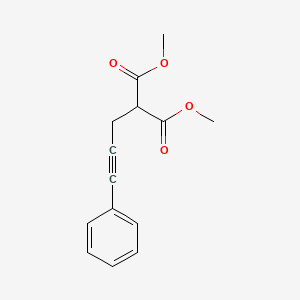
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)
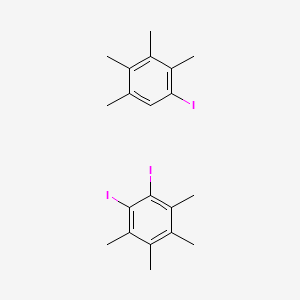
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
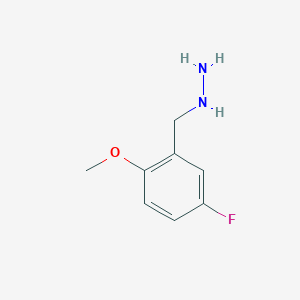
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
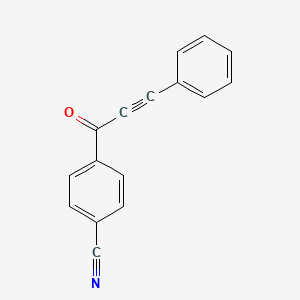
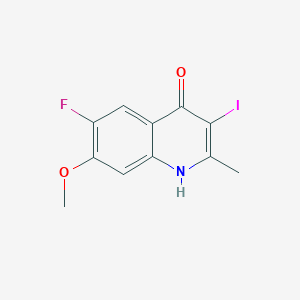
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)

![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)

